molecular formula C45H44 B14579804 1,1'-(Tridecane-1,13-diyl)dipyrene CAS No. 61549-34-6

1,1'-(Tridecane-1,13-diyl)dipyrene

Cat. No.: B14579804
CAS No.: 61549-34-6
M. Wt: 584.8 g/mol
InChI Key: WDLMGQCQFXDRDK-UHFFFAOYSA-N
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Description

1,1'-(Tridecane-1,13-diyl)dipyrene is a pyrene-based dimeric compound featuring a 13-carbon alkyl chain linker between two pyrene moieties. Pyrene derivatives are renowned for their strong π-π interactions, fluorescence, and applications in supramolecular chemistry and optoelectronics . The tridecane linker likely enhances solubility and modulates aggregation behavior compared to shorter alkyl or rigid spacers, as observed in similar systems .

Properties

CAS No.

61549-34-6

Molecular Formula

C45H44

Molecular Weight

584.8 g/mol

IUPAC Name

1-(13-pyren-1-yltridecyl)pyrene

InChI

InChI=1S/C45H44/c1(2-4-6-8-10-14-32-20-22-38-26-24-34-16-12-18-36-28-30-40(32)44(38)42(34)36)3-5-7-9-11-15-33-21-23-39-27-25-35-17-13-19-37-29-31-41(33)45(39)43(35)37/h12-13,16-31H,1-11,14-15H2

InChI Key

WDLMGQCQFXDRDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Tridecane-1,13-diyl)dipyrene typically involves the coupling of pyrene units with a tridecane chain. One common method is the Reformatsky reaction, which involves the reaction of a haloacetic ester with a semi-aldehyde ester, followed by dehydration, hydrogenation, and hydrolysis .

Industrial Production Methods

Industrial production methods for 1,1’-(Tridecane-1,13-diyl)dipyrene are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Tridecane-1,13-diyl)dipyrene can undergo various chemical reactions, including:

    Oxidation: The pyrene units can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the pyrene units to dihydropyrene.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Pyrenequinones

    Reduction: Dihydropyrene derivatives

    Substitution: Bromopyrene, nitropyrene, etc.

Scientific Research Applications

1,1’-(Tridecane-1,13-diyl)dipyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Tridecane-1,13-diyl)dipyrene is primarily based on its fluorescence properties. The compound absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful in imaging and sensing applications. The molecular targets and pathways involved depend on the specific application, such as binding to biological membranes or interacting with electronic materials.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences between 1,1'-(Tridecane-1,13-diyl)dipyrene and analogous compounds:

Compound Core Structure Linker Type/Length Functional Groups Key Structural Features
This compound (hypothetical) Pyrene dimer 13-carbon alkyl chain None (pure hydrocarbon) Flexible spacer enabling conformational freedom
Compound 8 Pyrene dimer Phenylene bis(oxy)methylene Chloromethyl Rigid aromatic spacer with ether bridges
Compound 9 Pyrene dimer Propane-3,1-diyl bis(oxy) Chloromethyl Extended spacer with ether/alkyl hybrid
NaPDBA Pentacene dimer Carboxylate-functionalized Hydrophilic carboxylate Amphiphilic design for supramolecular assembly
Tridecane-1 Cyanobiphenyl dimer 13-carbon ester linker Ester, cyano groups Ester linkages enhancing polarity

Key Observations :

  • Functional Groups : Unlike chloromethyl (electron-withdrawing) or carboxylate (ionic) groups in analogs, the pure hydrocarbon linker in the target compound may minimize electronic perturbations to pyrene’s intrinsic properties .
Optical and Electronic Properties

Optical data from analogous compounds highlight trends:

Compound UV-vis λmax (nm) Key Electronic Features
Compound 8 344, 335, 328, 318 Rigid spacer enhances conjugation; chloromethyl groups reduce π-electron density
Compound 9 341, 333, 326 Extended spacer slightly red-shifts absorption vs. Compound 8
NaPDBA 593.5 (monomer), 604 (assembly) Supramolecular assembly induces red-shift due to exciton coupling
This compound (hypothetical) ~340–350 (estimated) Expected weaker conjugation than Compounds 8/9 due to alkyl linker

Analysis :

  • The alkyl linker in the target compound likely results in absorption spectra closer to isolated pyrene monomers (λmax ~ 340–350 nm), with minimal bathochromic shift compared to conjugated spacers .
  • In contrast, NaPDBA’s pentacene core and supramolecular assembly enable significant red-shifts, highlighting the impact of core structure and aggregation .

Implications :

  • High yields in Tridecane-1 and F-COO3 suggest that esterification is robust for long-chain linkers .
  • The target compound’s synthesis would likely require alkylation of pyrene monomers, with yields dependent on steric hindrance from the tridecane chain.
Phase Behavior and Aggregation
  • Tridecane-1 : The 13-carbon ester linker promotes liquid crystalline phases due to its combination of rigidity (cyanobiphenyl) and flexibility (alkyl chain).
  • NaPDBA : Forms supramolecular assemblies in water-glycerol, driven by amphiphilicity.
  • This compound: Predicted to exhibit moderate aggregation in nonpolar solvents due to pyrene’s strong π-π stacking, moderated by the alkyl spacer’s flexibility.

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